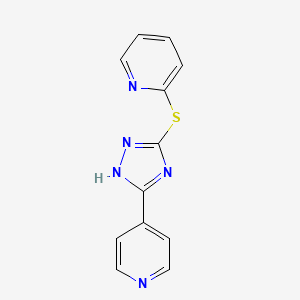
4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)-: is a heterocyclic compound that contains both triazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the pyridylmercapto and pyridyl groups in the triazole ring enhances its ability to interact with various biological targets, making it a versatile scaffold for drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridylthiourea with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridylmercapto group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: The compound has shown promise in preclinical studies as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a potential candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
4H-1,2,4-Triazole, 3-(2-pyridyl)-5-(4-pyridyl)-: Lacks the mercapto group, which may reduce its ability to form certain interactions.
4H-1,2,4-Triazole, 3-(2-thienyl)-5-(4-pyridyl)-: Contains a thienyl group instead of a pyridylmercapto group, altering its electronic properties and reactivity.
4H-1,2,4-Triazole, 3-(2-furyl)-5-(4-pyridyl)-: Contains a furyl group, which may affect its biological activity and binding affinity.
Uniqueness: The presence of both pyridylmercapto and pyridyl groups in 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- enhances its ability to interact with a wide range of biological targets, making it a versatile and unique compound in medicinal chemistry.
Propiedades
Número CAS |
3652-27-5 |
|---|---|
Fórmula molecular |
C12H9N5S |
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine |
InChI |
InChI=1S/C12H9N5S/c1-2-6-14-10(3-1)18-12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) |
Clave InChI |
IVHJYIJZCMADLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SC2=NNC(=N2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile](/img/structure/B13824044.png)
![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)
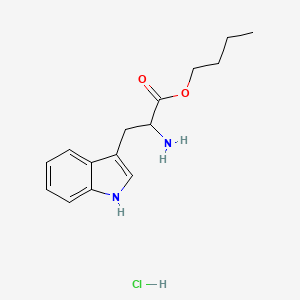
![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
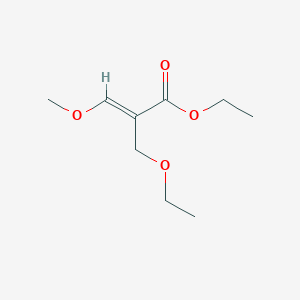
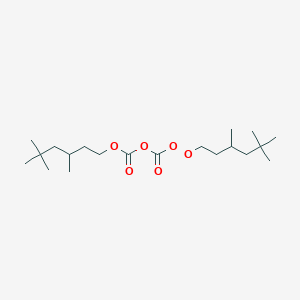
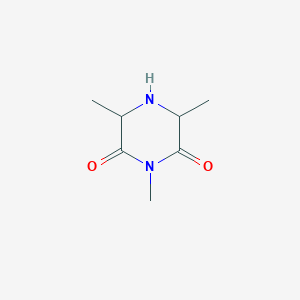
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
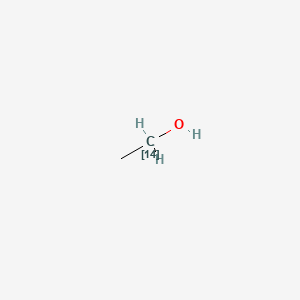
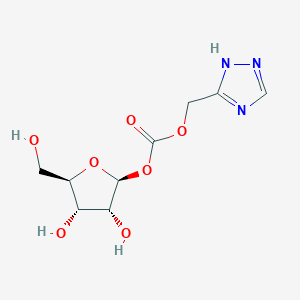
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)

